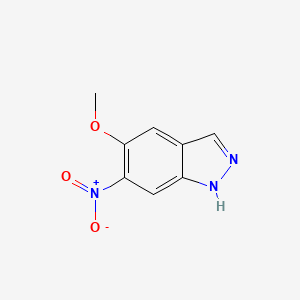

5-Methoxy-6-nitro-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-6-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c1-14-8-2-5-4-9-10-6(5)3-7(8)11(12)13/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZRHTSGWGCDDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=NN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00666847 | |

| Record name | 5-Methoxy-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00666847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

724767-15-1 | |

| Record name | 5-Methoxy-6-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=724767-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00666847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Methoxy-6-nitro-1H-indazole chemical properties

An In-depth Technical Guide to the Chemical Properties of 5-Methoxy-6-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Methoxy-6-nitro-1H-indazole (CAS No. 724767-15-1). As a substituted indazole, this molecule is of significant interest to the medicinal chemistry community due to the privileged nature of the indazole scaffold in drug discovery.[1] This document synthesizes available data with expert chemical reasoning to offer a detailed examination of its structure, spectroscopic profile, and reactivity. We present a robust, proposed synthetic protocol, analyze the electronic interplay of its functional groups, and discuss its potential as a versatile building block for novel therapeutic agents. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and application of indazole-based compounds.

Introduction: The Strategic Value of the Indazole Scaffold

The indazole ring system is a bicyclic heteroaromatic structure that has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid conformation and ability to participate in various non-covalent interactions, particularly hydrogen bonding, make it an ideal core for designing molecules that target a wide array of biological entities. Numerous indazole-containing compounds have been investigated and marketed for diverse therapeutic indications, including oncology, inflammation, and neurological disorders.[1]

The biological and chemical properties of an indazole scaffold are profoundly influenced by the nature and position of its substituents. The subject of this guide, 5-Methoxy-6-nitro-1H-indazole, incorporates two key functional groups:

-

A Methoxy Group (-OCH₃) at position 5: As a strong electron-donating group through resonance, the methoxy substituent increases the electron density of the aromatic system, influencing its reactivity and metabolic stability.

-

A Nitro Group (-NO₂) at position 6: This is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. Furthermore, the nitro group is a crucial synthetic handle, readily converted to an amino group, which opens extensive possibilities for further derivatization.

The specific regioisomeric arrangement of these two groups creates a unique electronic environment that dictates the molecule's reactivity and potential for forming complex derivatives.

Synthesis and Purification: A Validated Approach

While specific literature on the synthesis of 5-Methoxy-6-nitro-1H-indazole is sparse, a reliable synthetic route can be designed based on established chemical principles for analogous structures. The most logical approach involves the regioselective nitration of 5-methoxy-1H-indazole.

Causality in Experimental Design

The choice of nitrating agent and reaction conditions is critical for achieving the desired 6-nitro isomer while minimizing side products. The methoxy group at C5 is an ortho-, para-director. Position C4 (ortho) is sterically hindered by the fused pyrazole ring, and position C6 (ortho) is the most electronically activated site for electrophilic substitution. Therefore, careful control of reaction conditions should favor nitration at C6.

-

Nitrating Agent: A mixture of nitric acid in sulfuric acid is a standard and effective nitrating agent. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species.

-

Temperature Control: Nitration reactions are highly exothermic. Maintaining a low temperature (e.g., 0-5 °C) is crucial to prevent over-nitration and decomposition of the starting material.

-

Purification: The crude product will likely contain unreacted starting material and potentially other nitrated isomers. Recrystallization from a suitable solvent system (e.g., ethanol/water) is an effective method for isolating the desired product in high purity.

Experimental Protocol: Synthesis of 5-Methoxy-6-nitro-1H-indazole

Step 1: Preparation of the Nitrating Mixture

-

In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, add concentrated sulfuric acid (H₂SO₄, 5 mL).

-

Cool the sulfuric acid to 0 °C.

-

Slowly, with continuous stirring, add fuming nitric acid (HNO₃, 1 mL) dropwise, ensuring the temperature does not exceed 10 °C.

Step 2: Nitration Reaction

-

In a separate flask, dissolve 5-methoxy-1H-indazole (1.0 g, 6.75 mmol) in concentrated sulfuric acid (5 mL) at 0 °C.

-

Slowly add the pre-cooled nitrating mixture from Step 1 to the indazole solution dropwise. Maintain the reaction temperature at 0-5 °C throughout the addition.

-

After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.

Step 3: Work-up and Isolation

-

Carefully pour the reaction mixture onto crushed ice (50 g) with vigorous stirring.

-

A solid precipitate should form. If not, neutralize the solution carefully with a saturated sodium bicarbonate (NaHCO₃) solution until a precipitate is observed.

-

Collect the crude solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

Step 4: Purification

-

Dry the crude product under vacuum.

-

Recrystallize the solid from an ethanol-water mixture to yield pure 5-Methoxy-6-nitro-1H-indazole as a crystalline solid.

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis and Purification Workflow

Caption: Synthetic workflow for 5-Methoxy-6-nitro-1H-indazole.

Physicochemical and Spectroscopic Properties

The precise experimental data for 5-Methoxy-6-nitro-1H-indazole is not widely published. The following table summarizes its basic identifiers along with predicted properties based on its structure and data from analogous compounds.[2][3]

| Property | Value | Source |

| IUPAC Name | 5-Methoxy-6-nitro-1H-indazole | - |

| CAS Number | 724767-15-1 | [4] |

| Molecular Formula | C₈H₇N₃O₃ | [3] |

| Molecular Weight | 193.16 g/mol | [3] |

| Appearance | Predicted: Light yellow to khaki solid | [2] |

| Boiling Point | Predicted: 426.5 ± 25.0 °C | [2] |

| Density | Predicted: 1.475 ± 0.06 g/cm³ | [2] |

| pKa | Predicted: 12.00 ± 0.40 | [2] |

| Storage | Store at 2-8°C in a dry, sealed container | [3] |

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized compound must be confirmed by spectroscopic analysis. The expected data are as follows:

-

¹H NMR (in DMSO-d₆):

-

N-H Proton: A broad singlet expected at δ > 13 ppm.

-

Aromatic Protons: Two singlets are expected for the protons at C4 and C7. The C7-H will likely appear further downfield due to the anisotropic effect of the nitro group. A singlet for C3-H is also expected.

-

Methoxy Protons: A sharp singlet for the -OCH₃ group is expected around δ 3.9-4.1 ppm.

-

-

¹³C NMR (in DMSO-d₆):

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 100-160 ppm). The carbons attached to the methoxy (C5) and nitro (C6) groups will be significantly shifted.

-

Methoxy Carbon: A signal for the -OCH₃ carbon is expected around δ 55-60 ppm.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A broad absorption band around 3300-3400 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks around 3000-3100 cm⁻¹.

-

NO₂ Stretch: Two strong, characteristic peaks for asymmetric and symmetric stretching, expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.[5]

-

C-O Stretch (Aryl Ether): A strong peak around 1200-1275 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak [M]⁺ or [M+H]⁺ at m/z 193 or 194, respectively.

-

Reactivity and Mechanistic Insights

The chemical behavior of 5-Methoxy-6-nitro-1H-indazole is governed by the electronic interplay between the indazole nucleus and its substituents.

-

Electron-Donating Methoxy Group (C5): This group donates electron density into the benzene portion of the scaffold via the resonance effect, activating it towards electrophilic attack.

-

Electron-Withdrawing Nitro Group (C6): This group strongly withdraws electron density from the ring via both inductive and resonance effects, deactivating the ring towards electrophiles but making it susceptible to nucleophilic attack.

-

Pyrazole Ring: The pyrazole moiety is electron-rich and can be protonated or alkylated at its nitrogen atoms. Studies on similar indazoles show that reactions with electrophiles like formaldehyde tend to occur at the N1 position.[6][7]

This combination leads to a "push-pull" electronic system. The C7 position is electronically poor and a likely site for nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present. The most significant and synthetically useful reaction is the reduction of the nitro group.

Reduction of the Nitro Group: The transformation of the nitro group to an amine is a cornerstone of synthetic and medicinal chemistry. This can be readily achieved using various standard reducing agents:

-

Catalytic Hydrogenation: H₂ gas with a palladium on carbon (Pd/C) catalyst in a solvent like ethanol or ethyl acetate. This is a clean and high-yielding method.

-

Metal-Acid Reduction: Metals such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of hydrochloric acid (HCl).

-

Transfer Hydrogenation: Using reagents like ammonium formate with Pd/C.

The resulting 6-amino-5-methoxy-1H-indazole is a highly valuable intermediate, as the amino group can be readily acylated, alkylated, or converted into a diazonium salt for a wide range of further modifications.

Caption: Logical relationships of functional groups and reactivity.

Safety and Handling

-

Hazard Statements:

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handle only in a well-ventilated area or a chemical fume hood.

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials.

-

Conclusion

5-Methoxy-6-nitro-1H-indazole is a strategically designed chemical entity with significant potential as a building block in drug discovery and organic synthesis. Its unique electronic architecture, resulting from the interplay of the methoxy and nitro groups, provides multiple avenues for chemical modification. The nitro group, in particular, serves as a versatile precursor to the corresponding amine, unlocking a vast chemical space for the development of new indazole-based libraries. This guide provides the foundational knowledge—from a robust synthetic protocol to an analysis of reactivity and safety—required for researchers to confidently incorporate this valuable intermediate into their research and development programs.

References

-

Schifano, E., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules. Available at: [Link]

-

Cole-Parmer (n.d.). Material Safety Data Sheet - 5-Nitroindazole, pa. Cole-Parmer. Available at: [Link]

-

Macsen Labs (n.d.). 5-Nitroindazole | 5401-94-5 | Leading Supplier. Macsen Labs. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). 6-Nitroindazole. PubChem Compound Database. Available at: [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. Available at: [Link]

-

Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-METHOXY-5-NITRO (1H)INDAZOLE | 152626-75-0 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. jk-sci.com [jk-sci.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. 6-Nitroindazole | C7H5N3O2 | CID 24239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 5-Methoxy-6-nitro-1H-indazole (CAS No. 724767-15-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methoxy-6-nitro-1H-indazole, a heterocyclic building block with potential applications in medicinal chemistry and materials science. While specific data for this particular isomer is not as abundant as for other nitroindazoles, this document synthesizes available information on its properties, potential synthetic routes, and safety considerations, drawing from data on closely related analogues to provide a predictive framework for its handling and use. The indazole core is a recognized privileged scaffold in drug discovery, and its derivatives have shown a wide range of biological activities.[1] This guide aims to serve as a foundational resource for researchers interested in exploring the utility of this specific nitro-substituted indazole.

Introduction and Chemical Identity

5-Methoxy-6-nitro-1H-indazole is a nitroaromatic heterocyclic compound. The indazole ring system, a bicyclic structure composed of a benzene ring fused to a pyrazole ring, is a key pharmacophore in numerous biologically active compounds.[1] The presence and position of the nitro and methoxy groups on the benzene ring are expected to significantly influence the molecule's electronic properties, reactivity, and biological interactions.

Table 1: Chemical Identity of 5-Methoxy-6-nitro-1H-indazole

| Property | Value | Source |

| CAS Number | 724767-15-1 | [2][3] |

| Molecular Formula | C₈H₇N₃O₃ | [3] |

| Molecular Weight | 193.16 g/mol | [3] |

| IUPAC Name | 5-methoxy-6-nitro-1H-indazole | [2] |

| InChI Key | NGZRHTSGWGCDDC-UHFFFAOYSA-N | [2] |

| SMILES | COC1=C(C=C2C(=C1)C=NN2)N(=O)=O | [2] |

Physicochemical Properties (Predicted and Inferred)

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Observation | Rationale/Comparison |

| Appearance | Likely a yellow-tan solid powder. | Based on the appearance of isomeric nitroindazoles.[4] |

| Melting Point | Expected to be in the range of 150-250 °C. | 5-Nitro-1H-indazole has a melting point of 207-211 °C.[5] Substitution can alter this. |

| Boiling Point | Predicted to be around 426.5±25.0 °C. | Prediction for the isomer 6-Methoxy-5-nitro-1H-indazole.[4] |

| Density | Predicted to be around 1.475±0.06 g/cm³. | Prediction for the isomer 6-Methoxy-5-nitro-1H-indazole.[4] |

| Solubility | Likely sparingly soluble in water, more soluble in organic solvents like DMSO and DMF. | Nitroindazoles generally exhibit this solubility profile. |

| pKa | The indazole NH is weakly acidic. The nitro group is electron-withdrawing. | The pKa of the protonated form of 5-nitroindazole is -0.96.[6] |

Synthesis and Reactivity

While a specific, validated protocol for the synthesis of 5-Methoxy-6-nitro-1H-indazole is not explicitly detailed in readily accessible literature, general methods for the synthesis of substituted nitroindazoles can be adapted.

A common approach involves the diazotization of an appropriately substituted aniline, followed by intramolecular cyclization. For 5-Methoxy-6-nitro-1H-indazole, a plausible starting material would be 4-methoxy-5-nitro-2-toluidine.

Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on known syntheses of related nitroindazoles and should be optimized for this specific target.

-

Diazotization: Dissolve 4-methoxy-5-nitro-2-toluidine in glacial acetic acid. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

Cyclization: Allow the reaction mixture to warm to room temperature and stir for several days. The cyclization to the indazole occurs spontaneously.

-

Isolation and Purification: Concentrate the reaction mixture under reduced pressure. Add water to the residue to precipitate the crude product. Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol.

The reactivity of the indazole ring is influenced by the substituents. The nitro group is strongly electron-withdrawing, which can affect the nucleophilicity of the pyrazole nitrogen atoms. The methoxy group is electron-donating. These opposing effects will dictate the regioselectivity of further reactions, such as N-alkylation or N-arylation.

Applications in Research and Drug Development

The indazole scaffold is of significant interest in medicinal chemistry due to its presence in numerous compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[1]

Nitro-substituted indazoles, in particular, have been investigated for their potential as:

-

Antiparasitic Agents: The nitro group can be bioreduced in anaerobic parasites like Trypanosoma cruzi (the causative agent of Chagas disease) to generate reactive nitrogen species that are toxic to the parasite.[7]

-

Anticancer Agents: The indazole core is found in several approved anticancer drugs. The specific substitution pattern of 5-Methoxy-6-nitro-1H-indazole may offer novel interactions with biological targets.

-

Chemical Probes and Intermediates: This compound can serve as a valuable building block for the synthesis of more complex molecules. The nitro group can be reduced to an amine, providing a handle for further functionalization.

Safety and Handling

Hazard Statements (Inferred):

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5][8][9]

-

Ventilation: Use only in a well-ventilated area, such as a fume hood.[5][9]

-

Handling: Avoid breathing dust.[9] Avoid contact with skin and eyes.[9] Wash hands thoroughly after handling.[5]

-

Storage: Store in a tightly closed container in a dry and cool place.[5][8]

Conclusion

5-Methoxy-6-nitro-1H-indazole is a chemical entity with significant potential as a building block in the synthesis of novel compounds with interesting biological activities. While specific experimental data for this isomer is sparse, this guide provides a framework for its synthesis, properties, and handling based on established knowledge of related indazole derivatives. Further research is warranted to fully characterize this compound and explore its utility in drug discovery and materials science.

References

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

-

Synthesis and biological properties of new 5-nitroindazole derivatives. Bioorganic & Medicinal Chemistry. [Link]

- EP0526847B1 - Novel imidazole-silane compounds, process for producing the same, and metal surface finishing agent containing the same - Google P

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

- US7247752B2 - Methods for the synthesis of astaxanthin - Google P

- US7767678B2 - Crystalline forms of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)

- US20130289241A1 - Method for preparing exenatide - Google P

-

Material Safety Data Sheet - 5-Nitroindazole, pa - Cole-Parmer. [Link]

- US7476751B2 - Process for the synthesis of (7-methoxy-1-naphthyl)

-

Safety Data Sheet - Watson International. [Link]

-

In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. US7247752B2 - Methods for the synthesis of astaxanthin - Google Patents [patents.google.com]

- 3. US7767678B2 - Crystalline forms of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile and methods of preparing the same - Google Patents [patents.google.com]

- 4. 6-METHOXY-5-NITRO (1H)INDAZOLE | 152626-75-0 [chemicalbook.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. watson-int.com [watson-int.com]

Spectroscopic Characterization of 5-Methoxy-6-nitro-1H-indazole: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-6-nitro-1H-indazole is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery. Its structural scaffold, featuring an indazole core appended with a methoxy and a nitro group, presents a unique electronic and steric profile, making it a valuable building block for the synthesis of novel bioactive molecules. Accurate and comprehensive characterization of this molecule is paramount for its effective utilization in research and development.

Molecular Structure and Numbering

To facilitate the discussion of spectral data, the standard IUPAC numbering for the indazole ring system is used.

Caption: Molecular structure of 5-Methoxy-6-nitro-1H-indazole with atom numbering.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

A. ¹H NMR Spectroscopy

The ¹H NMR spectrum of 5-Methoxy-6-nitro-1H-indazole is expected to show distinct signals for the aromatic protons, the methoxy protons, and the N-H proton of the indazole ring. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing nitro group.

Predicted ¹H NMR Spectral Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| N1-H | ~13.0 - 14.0 | broad singlet | - | The N-H proton of indazoles is typically deshielded and appears as a broad signal due to quadrupole broadening and potential intermolecular exchange. |

| H3 | ~8.2 - 8.4 | singlet | - | This proton is adjacent to the pyrazole nitrogen and is expected to be deshielded. |

| H4 | ~7.8 - 8.0 | singlet | - | The methoxy group at position 5 will shield this proton, while the nitro group at position 6 will have a deshielding effect. The singlet nature arises from the absence of adjacent protons. |

| H7 | ~8.6 - 8.8 | singlet | - | This proton is ortho to the electron-withdrawing nitro group, leading to significant deshielding. The singlet multiplicity is due to the lack of neighboring protons. |

| -OCH₃ | ~4.0 - 4.2 | singlet | - | Methoxy group protons typically appear as a sharp singlet in this region. |

Experimental Protocol for ¹H NMR:

A standard protocol for acquiring a ¹H NMR spectrum of a nitroaromatic compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of 5-Methoxy-6-nitro-1H-indazole in approximately 0.6 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for nitro-substituted indazoles due to its excellent solubilizing power for polar compounds.[1][2]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-64 (to achieve a good signal-to-noise ratio)

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: -2 to 16 ppm

-

Caption: A typical workflow for acquiring a ¹H NMR spectrum.

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to the electronic effects of the substituents.

Predicted ¹³C NMR Spectral Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C3 | ~135 - 138 | This carbon is part of the pyrazole ring and its chemical shift is characteristic of such systems. |

| C3a | ~120 - 123 | Aromatic bridgehead carbon. |

| C4 | ~110 - 113 | Shielded by the adjacent methoxy group. |

| C5 | ~150 - 155 | Deshielded due to the directly attached electron-donating oxygen atom of the methoxy group. |

| C6 | ~140 - 145 | Deshielded due to the directly attached electron-withdrawing nitro group. |

| C7 | ~118 - 121 | Aromatic carbon. |

| C7a | ~140 - 143 | Aromatic bridgehead carbon. |

| -OCH₃ | ~56 - 58 | Typical chemical shift for a methoxy carbon. |

Experimental Protocol for ¹³C NMR:

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with some key differences in acquisition parameters.

-

Sample Preparation: Use a more concentrated sample (20-50 mg in 0.6 mL of solvent) if possible, due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: A high-field NMR spectrometer (≥100 MHz for ¹³C) is recommended.

-

Acquisition Parameters:

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Proton decoupling: Broadband proton decoupling is typically used to simplify the spectrum to singlets for each carbon.

-

Relaxation delay: 2-5 seconds.

-

II. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 5-Methoxy-6-nitro-1H-indazole (C₈H₇N₃O₃), the expected molecular weight is approximately 193.16 g/mol .

Predicted Mass Spectrum Fragmentation:

Under electron ionization (EI), the molecular ion peak ([M]⁺˙) at m/z 193 is expected. Key fragmentation pathways for nitroaromatic compounds often involve the loss of the nitro group and subsequent rearrangements.

-

Loss of NO₂: A prominent fragment would likely be observed at m/z 147, corresponding to the loss of a nitro radical ([M - NO₂]⁺).

-

Loss of O and NO: Sequential losses of an oxygen atom to form [M - O]⁺˙ at m/z 177, followed by the loss of NO to give a fragment at m/z 147 are also possible.

-

Loss of CH₃: A fragment at m/z 178 corresponding to the loss of a methyl radical from the methoxy group ([M - CH₃]⁺) is expected.

-

Loss of CO: Subsequent loss of carbon monoxide from fragments containing the methoxy group is also a possibility.

Caption: A plausible fragmentation pathway for 5-Methoxy-6-nitro-1H-indazole in EI-MS.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds. For less volatile or thermally labile compounds, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used.

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3300 - 3500 | Medium, broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Asymmetric NO₂ stretch | 1500 - 1550 | Strong |

| Symmetric NO₂ stretch | 1335 - 1375 | Strong |

| C=C aromatic stretch | 1450 - 1600 | Medium to strong |

| C-O-C stretch (methoxy) | 1200 - 1275 (asymmetric) | Strong |

| 1000 - 1075 (symmetric) | Medium | |

| C-N stretch | 1250 - 1350 | Medium |

The two strong absorption bands for the nitro group are particularly diagnostic for this class of compounds.

Experimental Protocol for IR Spectroscopy:

For a solid sample like 5-Methoxy-6-nitro-1H-indazole, the following methods are common:

-

KBr Pellet Method:

-

Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Analyze the pellet in the IR spectrometer.

-

-

Attenuated Total Reflectance (ATR) Method:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact.

-

This method requires minimal sample preparation.

-

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features of 5-Methoxy-6-nitro-1H-indazole. By understanding the expected ¹H NMR, ¹³C NMR, MS, and IR data, researchers can more confidently identify and characterize this important synthetic intermediate. The provided experimental protocols offer a standardized approach to acquiring high-quality spectral data. It is anticipated that this guide will serve as a valuable resource for scientists engaged in the synthesis and application of novel indazole-based compounds.

References

-

Alkorta, I., Claramunt, R. M., Elguero, J., Gutiérrez-Puebla, E., Monge, M. Á., Reviriego, F., & Roussel, C. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866–5881. [Link]

Sources

5-Methoxy-6-nitro-1H-indazole physical appearance

An In-Depth Technical Guide to the Physical Appearance of 5-Methoxy-6-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-6-nitro-1H-indazole is a substituted indazole derivative. The indazole core is a key structural motif in numerous pharmacologically active compounds, and the introduction of nitro and methoxy groups significantly influences its chemical reactivity, metabolic stability, and biological target engagement. A thorough understanding of its physical properties is the foundational first step in any research and development workflow, directly impacting material handling, formulation, and analytical method development. This guide provides a detailed examination of the physical appearance of 5-Methoxy-6-nitro-1H-indazole, linking its macroscopic properties to its underlying molecular structure and offering practical insights for laboratory professionals.

Macroscopic and Physical State Characterization

At ambient laboratory conditions, 5-Methoxy-6-nitro-1H-indazole presents as a solid.[1] Commercial suppliers consistently describe the material as a "Light yellow to yellow Solid".[1] This coloration is a distinct and noteworthy feature. While the specific crystalline form can vary based on the synthesis and purification method, related nitroindazole compounds are often supplied as crystalline powders.[2][3] The powder form is common for organic molecules of this molecular weight, facilitating weighing and dissolution for experimental use.

Proper storage is crucial to maintain the integrity of the compound. The standard recommendation is to store it sealed in a dry environment at room temperature.[1][4][5] This prevents degradation from moisture and environmental contaminants.

Table 1: Summary of Physical Properties

| Property | Description | Source(s) |

| CAS Number | 724767-15-1 | [1][5][6] |

| Physical Form | Solid | [1] |

| Appearance/Color | Light yellow to yellow | [1] |

| Molecular Formula | C₈H₇N₃O₃ | [5] |

| Molecular Weight | 193.16 g/mol | [5] |

| Storage | Sealed in dry, Room Temperature | [1][4][5] |

The Molecular Basis of Color: A Spectroscopic Perspective

The characteristic yellow color of 5-Methoxy-6-nitro-1H-indazole is not arbitrary; it is a direct consequence of its electronic structure. The molecule contains a conjugated system comprising the bicyclic indazole ring, which is further influenced by an electron-donating group (the methoxy group, -OCH₃) and a powerful electron-withdrawing group (the nitro group, -NO₂).

This arrangement of functional groups creates an extended π-electron system with a relatively small HOMO-LUMO (Highest Occupied Molecular Orbital/Lowest Unoccupied Molecular Orbital) energy gap. This allows the molecule to absorb light in the violet-blue region of the visible spectrum (approximately 400-450 nm). The light that is not absorbed is reflected, and the complementary color, yellow, is what we perceive. Such molecular features responsible for imparting color are known as chromophores.

Caption: Origin of color in 5-Methoxy-6-nitro-1H-indazole.

Workflow for Physical Characterization

For any new batch or newly synthesized sample of a compound like 5-Methoxy-6-nitro-1H-indazole, a systematic workflow is essential to verify its physical properties and purity. This ensures consistency and reliability in downstream applications.

Caption: Standard workflow for physical characterization.

Experimental Protocol: Safe Handling of a Solid Chemical Agent

Given its nature as a fine powder and as a nitro-aromatic compound, proper handling is paramount to ensure user safety and prevent contamination. The following protocol outlines the standard procedure for handling 5-Methoxy-6-nitro-1H-indazole in a laboratory setting, based on best practices for solid chemical reagents.[7][8][9]

Objective: To accurately weigh and prepare a solution of 5-Methoxy-6-nitro-1H-indazole for experimental use.

Materials:

-

5-Methoxy-6-nitro-1H-indazole

-

Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves

-

Analytical balance

-

Spatula

-

Weighing paper or boat

-

Volumetric flask

-

Appropriate solvent (e.g., DMSO, DMF)

-

Fume hood

Procedure:

-

Preparation and PPE: Don all required PPE before entering the laboratory. Ensure the analytical balance is clean, calibrated, and located within a draft shield or fume hood to minimize air currents and inhalation of fine particles.[9]

-

Tare the Balance: Place the weighing paper or boat on the balance pan and press the "tare" or "zero" button.

-

Aliquot the Compound: Retrieve the stock bottle of 5-Methoxy-6-nitro-1H-indazole. Open it inside the fume hood. Using a clean spatula, carefully transfer a small amount of the yellow solid from the stock bottle to the tared weighing vessel on the balance.

-

Causality Note: Handling the powder in a fume hood is critical to prevent inhalation of fine particulates, a common hazard with powdered reagents.[8]

-

-

Weighing: Add or remove small amounts of the solid until the desired mass is reached. Record the final mass precisely.

-

Transfer to Flask: Carefully transfer the weighed solid into the appropriately sized volumetric flask. Tapping the weighing paper gently can help ensure a complete transfer.

-

Dissolution: Add a small amount of the chosen solvent to the flask to wet the solid. Swirl gently to dissolve. Once dissolved, continue to add solvent until the final desired volume is reached, ensuring the solution is homogeneous.

-

Cleanup and Storage: Securely cap the stock bottle and return it to its designated storage location (cool, dry place).[8] Dispose of the weighing paper and any contaminated materials in the appropriate chemical waste container. Clean the spatula thoroughly.

This self-validating protocol, which includes steps like taring the balance and working in a fume hood, ensures both accuracy and safety.

References

-

Macsen Labs. 5-Nitroindazole | 5401-94-5 | Leading Supplier. Available from: [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available from: [Link]

-

J&K Scientific. 5-Methoxy-6-nitro-1H-indazole | 724767-15-1. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 24239, 6-Nitroindazole. Available from: [Link]

-

MDPI. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Available from: [Link]

- Google Patents. US3988347A - Process for the preparation of substituted indazoles.

-

Cole-Parmer. Material Safety Data Sheet - 5-Nitroindazole, pa. Available from: [Link]

Sources

- 1. 724767-15-1 CAS MSDS (1H-Indazole,5-methoxy-6-nitro-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. macsenlab.com [macsenlab.com]

- 3. guiding-bio.com [guiding-bio.com]

- 4. 6-METHOXY-5-NITRO (1H)INDAZOLE | 152626-75-0 [chemicalbook.com]

- 5. 724767-15-1|5-Methoxy-6-nitro-1H-indazole|BLD Pharm [bldpharm.com]

- 6. jk-sci.com [jk-sci.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Enigmatic Core: A Technical Guide to 5-Methoxy-6-nitro-1H-indazole

This guide delves into the technical landscape of 5-Methoxy-6-nitro-1H-indazole, a heterocyclic compound of interest in contemporary drug discovery. While the specific historical genesis of this exact molecule remains elusive in prominent literature, its structural motifs—the indazole core, the nitro functional group, and the methoxy substituent—are well-established pharmacophores. This document, therefore, situates 5-Methoxy-6-nitro-1H-indazole within the broader, well-documented context of nitroindazole chemistry, providing a robust framework for its synthesis, potential applications, and the scientific rationale underpinning its design.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole ring system, a bicyclic aromatic heterocycle, is a cornerstone in the design of biologically active molecules.[1][2] Its structural resemblance to purine and indole allows it to interact with a wide array of biological targets, leading to a diverse pharmacological profile.[3] Indazole derivatives have been successfully developed into drugs with applications spanning oncology, inflammation, and antiemetic therapies.[3] The versatility of the indazole core, which allows for substitution at various positions, provides a rich chemical space for the fine-tuning of pharmacological properties.[1]

The Role of the Nitro Group: More Than Just a Synthetic Handle

The introduction of a nitro group onto the indazole scaffold, as seen in 5-Methoxy-6-nitro-1H-indazole, is a deliberate synthetic strategy with significant implications for a molecule's biological activity.[4] The strong electron-withdrawing nature of the nitro group can profoundly influence the electronic properties of the entire molecule, affecting its reactivity and potential interactions with biological macromolecules.[5] In many instances, the nitro group is not merely a passive substituent but an active participant in the mechanism of action.[6] For example, in the context of antimicrobial and antiprotozoal agents, the nitro group can undergo bioreduction in target organisms to generate reactive nitrogen species that are cytotoxic.[6] This bio-reductive activation is a key feature of several nitroaromatic drugs.[5]

Synthesis of Substituted Nitroindazoles: A General Overview

While a specific, seminal paper detailing the first synthesis of 5-Methoxy-6-nitro-1H-indazole is not readily apparent, its preparation can be logically deduced from established synthetic methodologies for substituted indazoles. The synthesis of nitroindazoles often begins with appropriately substituted anilines.[7] A plausible synthetic pathway for 5-Methoxy-6-nitro-1H-indazole is outlined below.

Proposed Synthetic Pathway

The synthesis would likely commence with a substituted toluene derivative, which undergoes nitration, functional group manipulation, and subsequent cyclization to form the indazole ring.

Caption: Proposed synthetic route for 5-Methoxy-6-nitro-1H-indazole.

Experimental Protocol: A Representative Synthesis of a Nitroindazole Derivative

The following protocol for the synthesis of 5-nitro-1H-indazole from 2-fluoro-5-nitrobenzaldehyde and hydrazine hydrate, as described in the literature, illustrates the general principles that would be applicable to the synthesis of 5-Methoxy-6-nitro-1H-indazole from a suitable precursor.[8]

| Step | Procedure |

| 1 | To a stirred solution of 2-fluoro-5-nitrobenzaldehyde (1.0 mmol) in DMF (5 mL) at 23 °C, add hydrazine hydrate (2.0 mmol). |

| 2 | Stir the solution at 23 °C for 2 hours. Monitor the reaction for the complete consumption of the starting material using thin-layer chromatography (TLC). |

| 3 | Upon completion, pour the crude mixture into water and extract with ethyl acetate (2 x 15 mL). |

| 4 | Wash the combined organic layers with water and saturated aqueous NaCl, then dry over MgSO₄, filter, and concentrate under vacuum to yield the pure indazole product. |

Potential Biological Applications and Mechanism of Action

The biological profile of 5-Methoxy-6-nitro-1H-indazole has not been extensively characterized in publicly available literature. However, based on the known activities of structurally related nitroindazoles, several potential applications can be postulated.

-

Antiprotozoal Activity: 5-Nitroindazole derivatives have shown promise as agents against various protozoan parasites, including those responsible for Chagas disease, leishmaniasis, and trichomoniasis.[9] The mechanism of action is often linked to the reductive activation of the nitro group within the parasite, leading to the formation of cytotoxic radicals.[6]

-

Anticancer Properties: The indazole scaffold is present in several approved anticancer drugs, such as Pazopanib.[2] While the nitro group's role in anticancer activity can be complex, it can contribute to the molecule's overall electronic properties and ability to interact with specific targets like protein kinases.

-

Antimicrobial Effects: Nitroaromatic compounds have a long history as antimicrobial agents.[6] Derivatives of 5-nitro-1H-indazole have been reported to possess antibacterial and antifungal properties.[1]

The methoxy group at the 5-position would likely modulate the pharmacokinetic properties of the molecule, influencing its solubility, membrane permeability, and metabolic stability.

Logical Relationship of Nitroindazole Bioactivity

Caption: Potential mechanisms of biological activity for 5-Methoxy-6-nitro-1H-indazole.

Conclusion and Future Directions

5-Methoxy-6-nitro-1H-indazole represents a synthetically accessible molecule with the potential for interesting biological activities, drawing from the rich medicinal chemistry of the indazole and nitroaromatic scaffolds. While its own discovery and history are not prominently documented, the principles governing its synthesis and potential applications are well-established. Further investigation into the biological profile of this and related compounds is warranted to fully explore their therapeutic potential. The strategic placement of the methoxy and nitro groups on the indazole core provides a compelling starting point for the design of novel drug candidates.

References

- CN107805221A - Method for preparing 1H-indazole derivative - Google P

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

-

Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - MDPI. Available from: [Link]

- Welcome To Hyma Synthesis Pvt. Ltd. (URL not available)

-

Synthesis and biological properties of new 5-nitroindazole derivatives - ResearchGate. Available from: [Link]

- US3988347A - Process for the preparation of substituted indazoles - Google Patents.

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. Available from: [Link]

- WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents. (URL not available)

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. Available from: [Link]

-

The Medicinal Chemistry of 3-nitro-1,2,4-triazoles: Focus on Infectious Diseases - PubMed. Available from: [Link]

-

Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results. Available from: [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds - MDPI. Available from: [Link]

- WO2009106980A2 - Indazole derivatives - Google P

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central. Available from: [Link]

- 5-Nitro-6-(trifluoromethyl)-1H-indazole Factory. (URL not available)

-

Researches in the series of 6-nitroindazole, synthesis and biological activities. Available from: [Link]

- Synthetic process of 3-methyl-1h-indazole - Eureka | P

-

Pharmaceuticals | Special Issue : Nitro Group Containing Drugs - MDPI. Available from: [Link]

-

Nitroimidazoles, Quinolones and Oxazolidinones as Fluorine Bearing Antitubercular Clinical Candidates - PubMed. Available from: [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]

- 7. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents - Google Patents [patents.google.com]

A Technical Guide to Investigating the Potential Biological Activities of 5-Methoxy-6-nitro-1H-indazole

Abstract: The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous compounds with diverse and potent pharmacological activities.[1][2] This guide focuses on a specific, under-explored derivative: 5-Methoxy-6-nitro-1H-indazole. While direct biological data for this compound is scarce, its structural components—the indazole core, a nitro group at the 6-position, and a methoxy group at the 5-position—suggest a high potential for significant bioactivity. Drawing from established research on related nitroindazoles and the general principles of medicinal chemistry, we propose a structured, multi-pronged approach to systematically investigate its therapeutic potential. This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, outlining the rationale and detailed experimental protocols for evaluating the anticancer, anti-inflammatory, and antimicrobial properties of this promising molecule.

The Indazole Scaffold: A Foundation of Pharmacological Significance

Indazole, a bicyclic aromatic heterocycle, consists of a benzene ring fused to a pyrazole ring. This arrangement provides a rigid, planar structure with strategically positioned nitrogen atoms that can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets. Its versatility has led to the development of several FDA-approved drugs, including:

-

Pazopanib & Axitinib: Tyrosine kinase inhibitors used in cancer therapy.[1][3][4]

-

Bendazac & Benzydamine: Non-steroidal anti-inflammatory drugs (NSAIDs).[1]

-

Niraparib: A PARP inhibitor for treating ovarian cancer.[1]

The indazole nucleus is a validated starting point for designing novel therapeutics across a wide spectrum of diseases, including cancer, inflammation, microbial infections, and cardiovascular conditions.[1][2][5][6]

Rationale for Investigating 5-Methoxy-6-nitro-1H-indazole

The specific substitution pattern of 5-Methoxy-6-nitro-1H-indazole provides a compelling basis for targeted biological screening. The functional groups at the C5 and C6 positions are known to profoundly influence the molecule's electronic properties, solubility, and interaction with enzymatic targets.

-

The 6-Nitro Group: The electron-withdrawing nature of the nitro group is a common feature in many bioactive compounds. In the context of the indazole scaffold, 6-nitro substitution has been linked to significant antiproliferative activity against cancer cells and potent anti-inflammatory effects in nociceptive models.[7][8][9] Furthermore, nitroaromatic compounds are well-known for their antimicrobial properties, often acting as pro-drugs that undergo bioreduction to exert their effects.[2][10]

-

The 5-Methoxy Group: The methoxy group, being electron-donating, can modulate the electronic character of the aromatic system. Its primary influence is on the molecule's physicochemical properties, such as lipophilicity and metabolic stability. This can alter cell membrane permeability, bioavailability, and the half-life of the compound. It can also serve as a hydrogen bond acceptor, potentially creating new, favorable interactions within a target's binding pocket.

The combination of these two groups suggests the potential for a novel pharmacological profile, where the methoxy group may fine-tune the potent but potentially non-specific activity conferred by the nitro group.

Proposed Investigation of Anticancer Activity

3.1. Scientific Rationale The established anticancer properties of indazole-based drugs and the observed antiproliferative effects of 6-nitroindazole derivatives provide a strong impetus for evaluating 5-Methoxy-6-nitro-1H-indazole as a potential antineoplastic agent.[3][4][8] The initial investigation should focus on determining its cytotoxic and cytostatic effects across a panel of clinically relevant cancer cell lines.

3.2. Experimental Workflow: Cytotoxicity Screening A tiered screening approach is recommended to efficiently identify and characterize the compound's anticancer potential.

Caption: High-throughput screening workflow for anticancer activity.

3.3. Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity The SRB assay is a reliable method that measures cell density based on the total protein content of adherent cells, making it less susceptible to interference from metabolic changes than tetrazolium-based assays.[11]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., NCI-H460 lung carcinoma, HT-29 colon adenocarcinoma) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of 5-Methoxy-6-nitro-1H-indazole in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium.

-

Causality: This step exposes the cells to a range of concentrations to determine a dose-response relationship.

-

-

Controls:

-

Negative Control: Wells with cells treated with vehicle (e.g., 0.1% DMSO) only.

-

Positive Control: Wells treated with a known cytotoxic agent (e.g., Doxorubicin).

-

Blank: Wells with medium but no cells.

-

-

Incubation: Incubate the plates for 48-72 hours.

-

Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry completely.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Post-Stain Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

3.4. Data Presentation Summarize the results in a clear, tabular format.

| Cell Line | Tissue of Origin | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Doxorubicin |

| NCI-H460 | Lung | [Experimental Value] | [Experimental Value] |

| HT-29 | Colon | [Experimental Value] | [Experimental Value] |

| MCF-7 | Breast | [Experimental Value] | [Experimental Value] |

| A549 | Lung | [Experimental Value] | [Experimental Value] |

Proposed Investigation of Anti-inflammatory Activity

4.1. Scientific Rationale Given that several indazole derivatives, including 6-nitroindazole, exhibit anti-inflammatory properties, it is logical to assess the potential of 5-Methoxy-6-nitro-1H-indazole to modulate key inflammatory pathways.[7][12] A primary mechanism of inflammation involves the overproduction of nitric oxide (NO) by macrophages upon stimulation.

4.2. Signaling Pathway: LPS-induced NO Production Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, leading to the upregulation of inducible nitric oxide synthase (iNOS) and subsequent production of NO.

Caption: Simplified LPS-induced inflammatory signaling pathway.

4.3. Protocol: Nitric Oxide (NO) Inhibition Assay This assay quantifies the production of nitrite, a stable metabolite of NO, in the supernatant of LPS-stimulated RAW 264.7 macrophage cells using the Griess reagent.[13]

Step-by-Step Methodology:

-

Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Remove the medium and add fresh medium containing various concentrations of 5-Methoxy-6-nitro-1H-indazole. Incubate for 1 hour.

-

Causality: Pre-treatment allows the compound to enter the cells and potentially inhibit signaling pathways before the inflammatory stimulus is introduced.

-

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Controls:

-

Negative Control: Cells with medium only (no LPS, no compound).

-

Positive Control (Stimulated): Cells with LPS and vehicle (0.1% DMSO).

-

Drug Control: Cells with a known anti-inflammatory agent (e.g., Dexamethasone) and LPS.

-

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

Supernatant Collection: Carefully collect 50 µL of supernatant from each well.

-

Griess Reaction:

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

-

Data Acquisition: Measure the absorbance at 540 nm.

-

Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO production inhibition relative to the LPS-stimulated control.

Proposed Investigation of Antimicrobial Activity

5.1. Scientific Rationale The presence of a nitroaromatic system is a strong indicator of potential antimicrobial activity.[2] Derivatives of 5-nitro- and 6-nitroindazole have demonstrated activity against bacteria and protozoa.[2][10] Therefore, a primary screening to determine the Minimum Inhibitory Concentration (MIC) is a critical first step.

5.2. Experimental Workflow: MIC Determination The broth microdilution method is a standardized and quantitative technique to assess antimicrobial efficacy.[14][15]

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

5.3. Protocol: Broth Microdilution for MIC

Step-by-Step Methodology:

-

Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of 5-Methoxy-6-nitro-1H-indazole in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).[16]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the microbial inoculum to each well containing the test compound.

-

Controls (Self-Validation):

-

Growth Control: Well containing broth and inoculum but no compound. This well must show turbidity for the test to be valid.

-

Sterility Control: Well containing broth only. This well must remain clear.

-

Positive Drug Control: A row of wells with a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be confirmed by measuring the optical density.

5.4. Data Presentation Present the MIC values in a summary table.

| Microorganism | Type | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Control Drug |

| Staphylococcus aureus | Gram-positive | [Experimental Value] | [Ciprofloxacin Value] |

| Escherichia coli | Gram-negative | [Experimental Value] | [Ciprofloxacin Value] |

| Candida albicans | Fungi | [Experimental Value] | [Fluconazole Value] |

| Aspergillus niger | Fungi | [Experimental Value] | [Fluconazole Value] |

Conclusion and Future Directions

This guide outlines a foundational, evidence-based strategy for the initial biological evaluation of 5-Methoxy-6-nitro-1H-indazole. The proposed workflows in oncology, inflammation, and microbiology are designed to be robust, self-validating, and capable of generating the high-quality preliminary data required for further development. Positive results in any of these primary screens would warrant progression to more advanced studies, including:

-

Mechanism of Action (MoA) Studies: Investigating specific molecular targets (e.g., kinase inhibition, DNA interaction, specific enzyme inhibition).

-

In Vivo Efficacy: Testing the compound in relevant animal models of disease.

-

ADME/Toxicity Profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

By following a systematic and scientifically rigorous approach, the full therapeutic potential of 5-Methoxy-6-nitro-1H-indazole can be thoroughly and efficiently elucidated.

References

-

Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

-

Wei, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

-

Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. Available at: [Link]

-

Verma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Available at: [Link]

-

Abdelahi, M., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Scientific Reports. Available at: [Link]

-

Hariyanti, H., et al. (2023). Synthesis of New Indazole Analogs of Curcumin as Antioxidant and Anti-inflammatory Candidates: An In Vitro Investigation. Indonesian Journal of Chemistry. Available at: [Link]

-

Goyal, S., et al. (2012). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of the Latin American Federation of Pharmaceutical Associations. Available at: [Link]

-

Teixeira, C., et al. (2018). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules. Available at: [Link]

-

Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry. Available at: [Link]

-

Ivan, A. & Antohe, F. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Methods in Molecular Biology. Available at: [Link]

-

Cerecetto, H., et al. (2000). Synthesis and biological properties of new 5-nitroindazole derivatives. Farmaco. Available at: [Link]

-

Lawal, B., et al. (2022). Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs. ResearchGate. Available at: [Link]

-

Goyal, S., et al. (2012). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate. Available at: [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]

-

Sharma, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. Available at: [Link]

-

INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. Available at: [Link]

-

Kamal, Z., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Medicinal Chemistry. Available at: [Link]

-

World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link]

-

Kapałczyńska, M., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Pharmacology. Available at: [Link]

-

Bak, J. R., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules. Available at: [Link]

-

Duarte, Y., et al. (2016). In vitro methods of screening of anticancer agents. Slideshare. Available at: [Link]

-

Asia-Pacific Economic Cooperation. (n.d.). Antimicrobial Susceptibility Testing. APEC. Available at: [Link]

- CN107805221A - Method for preparing 1H-indazole derivative. Google Patents.

-

Ameena, S., et al. (2023). Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel. Cureus. Available at: [Link]

-

Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. PubMed. Available at: [Link]

-

Allen, C. F. H., & Bell, A. (1941). 5-NITROINDAZOLE. Organic Syntheses. Available at: [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Anticancer Activity of Indazole Compounds: A Mini Review [pubmed.ncbi.nlm.nih.gov]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. integra-biosciences.com [integra-biosciences.com]

- 15. woah.org [woah.org]

- 16. apec.org [apec.org]

Safety and handling of 5-Methoxy-6-nitro-1H-indazole

An In-depth Technical Guide to the Safe Handling of 5-Methoxy-6-nitro-1H-indazole

Abstract

This document provides a comprehensive technical guide on the safe handling, storage, and disposal of 5-Methoxy-6-nitro-1H-indazole (CAS No. 724767-15-1). Intended for researchers, chemists, and drug development professionals, this guide synthesizes critical safety information extrapolated from structurally related analogs and established best practices for managing nitroaromatic compounds. The core focus is on understanding the chemical rationale behind safety protocols to foster a proactive safety culture in the laboratory. It details hazard identification, risk assessment strategies, detailed experimental protocols, emergency procedures, and proper waste disposal.

Chemical Identity and Physicochemical Properties

5-Methoxy-6-nitro-1H-indazole is a substituted indazole, a class of heterocyclic compounds prevalent in medicinal chemistry. Its structure, featuring both a methoxy ether group and an electron-withdrawing nitro group, dictates its reactivity and toxicological profile.

| Property | Value | Source |

| Chemical Name | 5-Methoxy-6-nitro-1H-indazole | N/A |

| CAS Number | 724767-15-1 | [1] |

| Molecular Formula | C₈H₇N₃O₃ | [1] |

| Molecular Weight | 193.16 g/mol | [1] |

| Appearance | Predicted: Light yellow to khaki solid | [2] |

| Storage Temperature | Sealed in dry, room temperature | [1] |

Hazard Identification and Toxicological Insights

While a specific Safety Data Sheet (SDS) for 5-Methoxy-6-nitro-1H-indazole is not publicly available, a robust hazard assessment can be constructed by examining its functional groups and data from close structural analogs, such as 6-Methoxy-5-nitro-1H-indazole and various nitroindazoles.[2][3]

Causality of Hazards: The primary hazards associated with this compound stem from the nitroaromatic moiety. Nitroaromatic compounds are well-documented as being biologically active and potentially toxic.[3] The strong electron-withdrawing nature of the nitro group can lead to interactions with biological macromolecules. Furthermore, such compounds are energetically rich and must be evaluated for thermal instability.[4][5]

Anticipated GHS Hazard Classification:

Based on data for the isomeric 6-Methoxy-5-nitro (1H)indazole and 6-Nitroindazole, the following GHS classifications are anticipated.[2][3]

| Hazard Class | Hazard Code | Hazard Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

| Carcinogenicity (Suspected) | H351 | Suspected of causing cancer |

Toxicological Narrative:

-

Acute Toxicity (Oral, Dermal, Inhalation): Similar to many nitroaromatic compounds, 5-Methoxy-6-nitro-1H-indazole is likely to be harmful if ingested, absorbed through the skin, or inhaled as dust.[3][6] The primary mechanism involves metabolic activation of the nitro group, which can lead to oxidative stress.

-

Skin and Eye Irritation: As a fine chemical powder, it is expected to cause mechanical and chemical irritation upon contact with skin and eyes.[7]

-

Carcinogenicity: Many nitroaromatic compounds are suspected carcinogens.[3] This is often due to the in-vivo reduction of the nitro group to form reactive intermediates that can form adducts with DNA. Therefore, this compound should be handled as a suspected carcinogen.

Proactive Risk Assessment and Engineering Controls

A self-validating safety protocol begins with a thorough risk assessment before any experimental work is initiated. Engineering controls are the most reliable method for minimizing exposure.

Primary Engineering Control: All handling of 5-Methoxy-6-nitro-1H-indazole, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood to prevent inhalation of airborne particulates.[8][9]

Risk Assessment Workflow: The following diagram outlines the mandatory decision-making process before handling the compound.

Caption: Risk assessment workflow for handling 5-Methoxy-6-nitro-1H-indazole.

Standard Operating Procedures: Handling and Storage

Adherence to meticulous handling and storage protocols is critical to ensure safety and maintain compound integrity.

4.1 Handling Protocol (Solid Compound):

-

Preparation: Before retrieving the compound, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary equipment or chemicals.

-

Don PPE: Wear all personal protective equipment as specified in Section 5.0.

-

Weighing: Perform all weighing operations on a tared weigh paper or in a suitable container within the fume hood to contain any dust. Minimize the creation of dust by handling the material gently.[9]

-

Transfer: Use a spatula to transfer the solid. If transferring to a reaction vessel containing a solvent, add the solid slowly to prevent splashing.

-

Post-Handling: Tightly cap the source container immediately after use. Decontaminate the spatula and the weighing area with a suitable solvent (e.g., 70% ethanol) and wipe clean. Dispose of contaminated wipes and weigh paper as hazardous waste.

-

Hand Washing: Wash hands thoroughly with soap and water after the procedure, even if gloves were worn.[9]

4.2 Storage Protocol:

-

Container: Store the compound in its original, tightly sealed container.[10]

-

Location: Keep the container in a cool, dry, and well-ventilated area designated for hazardous chemicals.[8][9]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and sources of heat or ignition. The thermal stability of nitro-containing heterocycles can be a concern, and exothermic decomposition is a possibility if heated.[4][5]

-

Inventory: Maintain an accurate inventory of the chemical.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical hazard. The choice of PPE must be based on a comprehensive risk assessment.

| PPE Category | Item Specification | Rationale and Validation |

| Eye/Face Protection | Chemical splash goggles conforming to EN166 or ANSI Z87.1 | Protects eyes from airborne dust and accidental splashes. Standard safety glasses are insufficient.[8] |

| Hand Protection | Nitrile gloves (minimum thickness of 4 mil) | Provides chemical resistance against incidental contact. For prolonged handling, consider double-gloving or using thicker gloves. Always inspect gloves for tears before use. |

| Body Protection | Flame-resistant laboratory coat | Protects skin and personal clothing from contamination. Must be kept fully fastened. |

| Respiratory | Not required if handled exclusively in a fume hood. | A fume hood provides primary respiratory protection. If a fume hood is not available or fails, work must stop. A NIOSH-approved respirator with particulate filters may be required for large-scale spill cleanup.[8] |

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate potential harm.